1-{4-[({3-[(naphthalen-2-yloxy)methyl]phenyl}carbonyl)amino]phenyl}-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-(4-(3-((Naphthalen-2-yloxy)methyl)benzamido)phenyl)-1H-pyrazole-3-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(3-((Naphthalen-2-yloxy)methyl)benzamido)phenyl)-1H-pyrazole-3-carboxylic acid typically involves multiple steps. One common method includes the following steps:
Formation of the Naphthalen-2-yloxy Methyl Intermediate: This step involves the reaction of naphthalene with a suitable alkylating agent to form the naphthalen-2-yloxy methyl intermediate.
Benzamido Group Introduction: The intermediate is then reacted with a benzoyl chloride derivative to introduce the benzamido group.
Pyrazole Ring Formation: The final step involves the cyclization of the intermediate with a suitable hydrazine derivative to form the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-(3-((Naphthalen-2-yloxy)methyl)benzamido)phenyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(4-(3-((Naphthalen-2-yloxy)methyl)benzamido)phenyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-(3-((Naphthalen-2-yloxy)methyl)benzamido)phenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: This compound shares a similar naphthalene and benzamido structure but differs in the presence of a triazole ring instead of a pyrazole ring.
1-methyl-3-naphthalen-2-yl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: This compound features a pyrazole ring similar to the target compound but has a different substitution pattern.
Uniqueness
1-(4-(3-((Naphthalen-2-yloxy)methyl)benzamido)phenyl)-1H-pyrazole-3-carboxylic acid is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C28H21N3O4 |
---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
1-[4-[[3-(naphthalen-2-yloxymethyl)benzoyl]amino]phenyl]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C28H21N3O4/c32-27(29-23-9-11-24(12-10-23)31-15-14-26(30-31)28(33)34)22-7-3-4-19(16-22)18-35-25-13-8-20-5-1-2-6-21(20)17-25/h1-17H,18H2,(H,29,32)(H,33,34) |
InChI Key |
HFBXMEKCDONIAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC3=CC(=CC=C3)C(=O)NC4=CC=C(C=C4)N5C=CC(=N5)C(=O)O |
Origin of Product |
United States |
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